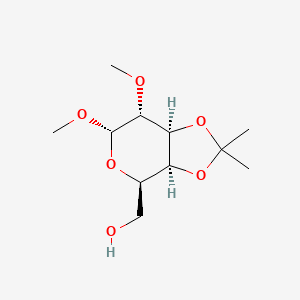

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry due to its distinct molecular structure . It is esteemed for its diverse applications and assumes a pivotal role in drug and disease-related research endeavors .

Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield.Molecular Structure Analysis

The molecular formula of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is C11H20O6 . The IUPAC name is [(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . It is a liquid form with a refractive index of n20/D 1.466 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) .科学的研究の応用

Biomedical Industry

This compound is extensively employed in the biomedical industry . It assumes a pivotal role in drug and disease-related research endeavors .

Glycosylation Studies

The compound plays a significant role in unraveling the intricacies of glycosylation . Glycosylation is a critical biological process where sugars are attached to proteins and lipids, affecting their structure and function.

Carbohydrate Chemistry

It is used in the enigmatic realm of carbohydrate chemistry . Carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response.

Glycoconjugate Synthesis

The compound is involved in the intricate process of glycoconjugate synthesis . Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another functional group or molecule.

Cancer Research

Within the realm of biomedicine, its applications extend to encompass cancer research . It can be used in the development of new therapeutic strategies and understanding the disease progression.

Viral Infections

The compound is also used in research related to viral infections . It can help in understanding the virus’s life cycle and developing antiviral drugs.

Metabolic Anomalies

It is used in the study of metabolic anomalies . Understanding these anomalies can lead to the development of treatments for various metabolic disorders.

Proteomics Research

The compound is used in proteomics research . It can help in understanding protein structure and function, and in the development of new therapeutic strategies.

作用機序

Target of Action

It is known that this compound is extensively employed in the biomedical industry and plays a pivotal role in drug and disease-related research endeavors .

Mode of Action

It is known to be involved in the synthesis of innovative pharmaceutical agents targeting a wide array of specific diseases and disorders .

特性

IUPAC Name |

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBZJCMJEKADSW-KBDSZGMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)